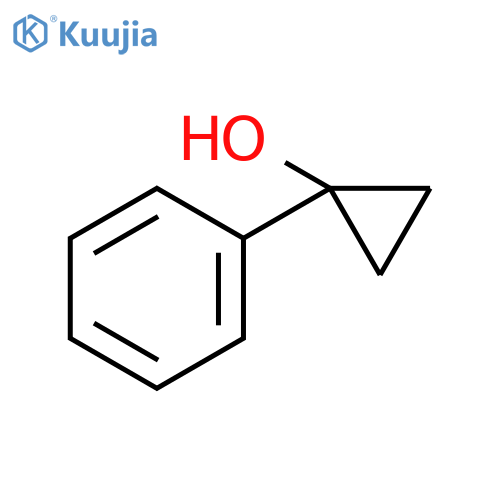

Cas no 29526-96-3 (1-phenylcyclopropan-1-ol)

1-phenylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Phenylcyclopropanol

- 1-phenylcyclopropan-1-ol

- BS-13321

- DB-089393

- Cyclopropanol, 1-phenyl-

- EN300-84361

- PB48554

- AKOS011963349

- CS-0056020

- 1-PHENYL-1-CYCLOPROPANOL

- 29526-96-3

- SCHEMBL7815717

- 1-phenyl-cyclopropan-1-ol

- D72927

- MFCD16840724

- DTXSID30481742

-

- MDL: MFCD16840724

- インチ: InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

- InChIKey: NZSQYBUQMZYZPK-UHFFFAOYSA-N

- ほほえんだ: C1CC1(C2=CC=CC=C2)O

計算された属性

- せいみつぶんしりょう: 134.0732

- どういたいしつりょう: 134.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

1-phenylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84361-0.25g |

1-phenylcyclopropan-1-ol |

29526-96-3 | 93% | 0.25g |

$343.0 | 2023-09-02 | |

| Enamine | EN300-84361-2.5g |

1-phenylcyclopropan-1-ol |

29526-96-3 | 93% | 2.5g |

$1458.0 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3170-1G |

1-phenylcyclopropan-1-ol |

29526-96-3 | 95% | 1g |

¥ 4,481.00 | 2023-04-13 | |

| TRC | P400093-50mg |

1-Phenylcyclopropanol |

29526-96-3 | 50mg |

$ 185.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3170-500MG |

1-phenylcyclopropan-1-ol |

29526-96-3 | 95% | 500MG |

¥ 2,989.00 | 2023-04-13 | |

| Enamine | EN300-84361-0.5g |

1-phenylcyclopropan-1-ol |

29526-96-3 | 93% | 0.5g |

$542.0 | 2023-09-02 | |

| 1PlusChem | 1P002Z3X-500mg |

Cyclopropanol, 1-phenyl- |

29526-96-3 | 97% | 500mg |

$834.00 | 2023-12-17 | |

| 1PlusChem | 1P002Z3X-1g |

Cyclopropanol, 1-phenyl- |

29526-96-3 | 98% | 1g |

$693.00 | 2024-05-06 | |

| A2B Chem LLC | AB38013-100mg |

1-Phenylcyclopropanol |

29526-96-3 | 98% | 100mg |

$118.00 | 2024-04-20 | |

| Ambeed | A779053-1g |

1-Phenylcyclopropanol |

29526-96-3 | 98% | 1g |

$672.0 | 2024-07-28 |

1-phenylcyclopropan-1-ol 関連文献

-

1. Elimination and addition reactions. Part 44. Eliminative fission of cycloalkanolsAdrian Bury,Harold A. Earl,Charles J. M. Stirling J. Chem. Soc. Perkin Trans. 2 1987 1281

-

Cheng-Kun Li,Adedamola Shoberu,Jian-Ping Zou Org. Chem. Front. 2022 9 4334

-

Zhiqiang Deng,Lu Jin,Yong Wu,Xiang Zhao RSC Adv. 2017 7 30984

-

Albara A. M. A. El Gehani,Hussain A. Maashi,James Harnedy,Louis C. Morrill Chem. Commun. 2023 59 3655

-

Kuppan Ramachandran,Pazhamalai Anbarasan Chem. Commun. 2022 58 10536

-

Chun Zhang,Jiapian Huang,Shengqing Ye,Jie Tang,Jie Wu Chem. Commun. 2020 56 13852

-

Jidan Liu,Erjie Xu,Jinyuan Jiang,Zeng Huang,Liyao Zheng,Zhao-Qing Liu Chem. Commun. 2020 56 2202

-

Jie Sheng,Jidan Liu,Liuqing Chen,Lingling Zhang,Liyao Zheng,Xingchuan Wei Org. Chem. Front. 2019 6 1471

-

Liu-Bin Li,Hui Qiu,Mu-Han Li,Nan-Nan Dai,Lan Mei,Yu He,Lei Yu,Ting Li,Wen-Ting Wei Org. Chem. Front. 2023 10 5190

-

Kenichi Nomura,Seijiro Matsubara Chem. Commun. 2009 2212

1-phenylcyclopropan-1-olに関する追加情報

1-Phenylcyclopropan-1-ol (CAS No. 29526-96-3): A Comprehensive Overview

1-Phenylcyclopropan-1-ol, also known by its CAS number 29526-96-3, is a unique organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its cyclopropane ring fused with a phenyl group and a hydroxyl (-OH) functional group, exhibits intriguing chemical properties and potential applications across various fields. Recent advancements in synthetic chemistry and materials science have further highlighted its significance, making it a focal point for researchers worldwide.

The molecular structure of 1-phenylcyclopropan-1-ol is defined by its cyclopropane ring, which is a three-membered carbon ring known for its high ring strain. This strain imparts unique reactivity to the compound, making it a valuable substrate in organic synthesis. The presence of the phenyl group introduces aromaticity, enhancing the compound's stability and electronic properties. Additionally, the hydroxyl group attached to the cyclopropane ring contributes to its polar nature, influencing its solubility and reactivity in different chemical environments.

Recent studies have explored the synthesis of 1-phenylcyclopropan-1-ol through various routes, including transition metal-catalyzed reactions and photochemical methods. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material science. For instance, researchers have reported the use of 1-phenylcyclopropan-1-ol as a building block in the synthesis of bioactive molecules, such as antiviral agents and anticancer drugs.

The chemical properties of 1-phenylcyclopropan-1-ol are heavily influenced by its strained cyclopropane ring. This strain makes the compound highly reactive under certain conditions, such as acid or base catalysis. Recent investigations have demonstrated that the compound can undergo various transformations, including ring-opening reactions, which are critical in organic synthesis. These reactions often lead to the formation of complex molecules with diverse functionalities.

In terms of applications, 1-phenylcyclopropan-1-ol has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Additionally, the compound's ability to form stable complexes with metal ions has been exploited in catalysis, where it serves as a ligand in transition metal catalysts for various industrial processes.

From an environmental perspective, understanding the degradation pathways of 1-phenylcyclopropan-1 ol is crucial for assessing its impact on ecosystems. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that the compound can be effectively metabolized by certain microbial communities. This knowledge is essential for ensuring sustainable practices in industries that utilize this compound.

In conclusion, 1 phenylcyclopropan 1 ol (CAS No. 29526 96 3) stands out as a versatile and intriguing compound with a wide range of applications across chemistry and materials science. Its unique structure, reactivity, and functional groups make it a valuable tool for researchers seeking to develop novel compounds and materials. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

29526-96-3 (1-phenylcyclopropan-1-ol) 関連製品

- 1565-75-9(2-phenylbutan-2-ol)

- 1565-71-5(3-Phenyl-3-pentanol)

- 1096308-30-3(4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid)

- 2172184-30-2(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid)

- 496021-24-0((2E)-3-4-(benzyloxy)-3-methoxyphenyl-2-cyano-N-(pyridin-2-yl)prop-2-enamide)

- 1805283-08-2(Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate)

- 208263-80-3(PCB 52-13C12)

- 2792217-26-4(1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1))

- 2366184-70-3(3-(pyridin-3-yl)oxetan-3-amine hydrochloride)

- 1202411-98-0(4-amino-1-(trifluoromethyl)cyclohexanol)